molecular formula C17H17NO3 B312429 Ethyl 2-[(4-methylbenzoyl)amino]benzoate

Ethyl 2-[(4-methylbenzoyl)amino]benzoate

Cat. No.: B312429
M. Wt: 283.32 g/mol
InChI Key: GOTXOADOKKPJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(4-methylbenzoyl)amino]benzoate is an aromatic ester featuring a benzoate core substituted at the 2-position with a (4-methylbenzoyl)amino group. This compound belongs to the broader class of ethyl benzoate derivatives, which are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The 4-methylbenzoyl substituent introduces steric and electronic effects that influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl 2-[(4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C17H17NO3/c1-3-21-17(20)14-6-4-5-7-15(14)18-16(19)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

GOTXOADOKKPJTE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of substitution on the benzoate ring significantly impacts molecular properties:

  • Ethyl 4-[(4-Methoxybenzoyl)Amino]Benzoate Derivatives: Methoxy groups at the 4-position (e.g., in compound 9 from ) increase electron density on the aromatic ring, altering UV-Vis absorption and reactivity in coupling reactions .
  • Ethyl 2-Substituted Analogs : The 2-position substitution in the target compound may introduce steric hindrance, reducing rotational freedom and affecting binding interactions in biological systems compared to 4-substituted derivatives.
Table 1: Substituent Effects in Ethyl Benzoate Derivatives
Compound Substituent Position Key Substituent Electronic Effect Reference
Ethyl 2-[(4-methylbenzoyl)amino]benzoate 2 4-Methylbenzoyl Steric hindrance, moderate electron donation N/A
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate 4 4-Fluorobenzoyl High electronegativity, metabolic stability
Ethyl 4-[(4-methoxybenzoyl)amino]benzoate 4 4-Methoxybenzoyl Electron-donating, enhanced resonance
Antimicrobial Activity:
  • Marine-Derived Pyranyl Benzoates (): Compounds 128–131 exhibit antibacterial activity linked to dihydro-methyl-2H-pyran-2-yl propanoate systems. The tetrahydropyran-2-one moiety in compound 128 is critical for activity, while homologs like 130 show reduced efficacy due to metabolic cleavage .
  • Fluorinated Sulfonamide-Benzoate Hybrids (): Compound 127 (2-(diethylamino)ethyl 4-(4-fluorophenylsulfonamido)benzoate) demonstrates antioxidant activity via DPPH radical scavenging, highlighting the role of fluorine and sulfonamide groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.